molecular formula C23H17Cl2F2N3OS B2986107 (E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide CAS No. 351191-96-3

(E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide

Cat. No.: B2986107
CAS No.: 351191-96-3
M. Wt: 492.37
InChI Key: UNNZQTUWJSLFDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves studying how the compound can be synthesized from readily available starting materials. This often involves multiple steps, each with its own reagents and reaction conditions .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions where the compound is used as a starting material or reactions that it undergoes under certain conditions .


Physical and Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound. Physical properties could include melting point, boiling point, solubility, etc. Chemical properties could include acidity or basicity, reactivity with other compounds, etc .

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could involve studying its interactions with enzymes, receptors, DNA, etc .

Safety and Hazards

This involves studying the safety and hazards associated with the compound. This could include toxicity, flammability, environmental impact, etc .

Future Directions

Future directions could involve potential applications of the compound, further reactions it could undergo, or further studies that could be done to better understand its properties .

Properties

IUPAC Name

(E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2F2N3OS/c1-13-9-15(14(2)30(13)21-11-17(24)3-8-20(21)25)10-16(12-28)22(31)29-18-4-6-19(7-5-18)32-23(26)27/h3-11,23H,1-2H3,(H,29,31)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNZQTUWJSLFDS-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C=C(C#N)C(=O)NC3=CC=C(C=C3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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